N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-fluorophenyl)acetohydrazide
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Overview
Description
N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-fluorophenyl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a pyridine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-fluorophenyl)acetohydrazide typically involves multiple steps, starting with the formation of the pyridine ring
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with specific biological targets makes it a useful tool in understanding biological processes and developing new therapeutic agents.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its structural features allow it to bind to specific receptors or enzymes, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical properties enable it to enhance the performance and durability of various products.
Mechanism of Action
The mechanism by which N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-fluorophenyl)acetohydrazide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide
N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(3-fluorophenyl)acetohydrazide
Uniqueness: N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-fluorophenyl)acetohydrazide stands out due to its specific fluorophenyl group, which imparts unique chemical and biological properties compared to its analogs. This distinct feature allows for targeted interactions and applications that are not possible with similar compounds.
Properties
IUPAC Name |
1-benzyl-N'-[2-(4-fluorophenyl)acetyl]-6-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c22-18-9-6-15(7-10-18)12-19(26)23-24-21(28)17-8-11-20(27)25(14-17)13-16-4-2-1-3-5-16/h1-11,14H,12-13H2,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJIHILGLGWLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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